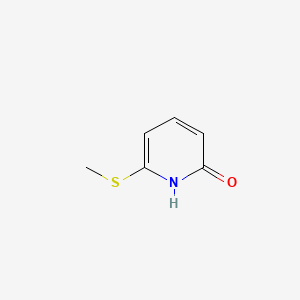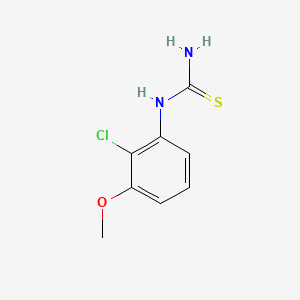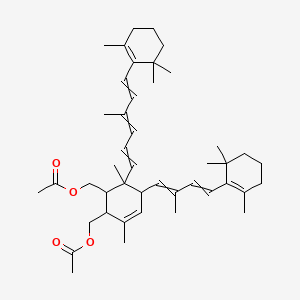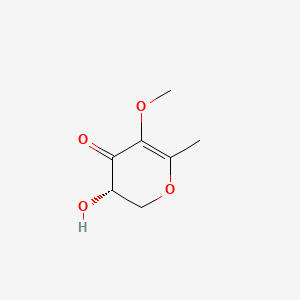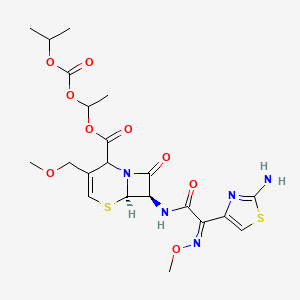
2-Cefpodoxime Proxetil
Overview
Description
Cefpodoxime Proxetil is an oral third-generation cephalosporin antibiotic. It is used to treat a wide variety of bacterial infections . This medication works by stopping the growth of bacteria . It is known as a cephalosporin antibiotic and is used to treat infections in many different parts of the body .
Molecular Structure Analysis
Cefpodoxime Proxetil has a molecular formula of C21H27N5O9S2 . Its average mass is 557.597 Da and its monoisotopic mass is 557.125000 Da . The molecule contains a total of 66 bonds, including 39 non-H bonds, 11 multiple bonds, 13 rotatable bonds, 6 double bonds, and 5 aromatic bonds .
Chemical Reactions Analysis
Cefpodoxime Proxetil exhibits solubility in various solvents such as methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, and glacial acetic acid . The solubility of Cefpodoxime Proxetil in these solvents increases with temperature .
Physical And Chemical Properties Analysis
The solubility of Cefpodoxime Proxetil in various solvents was determined by gravimetric method over a temperature range of 298.15–318.15 K . The experimental mole fraction solubility was enhanced with temperature .
Scientific Research Applications
Broad-Spectrum Antibacterial Activity : Cefpodoxime Proxetil shows effective in vitro activity against a range of bacteria including Enterobacteriaceae, Hemophilus spp., Moraxella spp. (including beta-lactamase producers and strains resistant to other oral agents), and Gram-positive bacteria, especially streptococci. However, it does not act against enterococci (Todd, 1994).
Pharmacokinetics and Drug Interactions : Studies have characterized the pharmacokinetics of different oral doses of Cefpodoxime Proxetil and examined interactions with antacids and H2 receptor antagonists, revealing dose-dependent absorption and effects on drug concentration (Saathoff et al., 1992).
Enhancement of Solubility and Activity : Research indicates that the solubility and antibacterial activity of Cefpodoxime Proxetil can be enhanced through complexation with beta-cyclodextrin. This approach also showed increased efficacy against antibiotic-resistant strains of Neisseria gonorrhoeae (Bhargava & Agrawal, 2008).
Respiratory Tract Infections : Cefpodoxime Proxetil is effective in treating both upper and lower respiratory tract infections. Clinical trials demonstrate its efficacy in conditions like pneumonia, acute bronchitis, tonsillitis, pharyngitis, and sinusitis (Safran, 1990).
Treatment in Pediatrics : This antibiotic is recommended for various infectious diseases in children, showing strong effects against both gram-negative and gram-positive bacteria. Its use in pediatrics is significant due to increasing bacterial drug resistance (Zhang, Fu, & Sun, 2019).
Formulation Development : Research into the formulation of Cefpodoxime Proxetil includes the development of extended-release matrix tablets and dispersible tablets for different administration needs, enhancing its bioavailability and patient compliance (Mujtaba & Kohli, 2016).
Future Directions
Cefpodoxime Proxetil is a suitable option for the treatment of pediatric patients with various common bacterial infections . It demonstrates good bacteriological and clinical efficacy in pediatric patients with various infectious diseases, including acute otitis media, tonsillitis, and/or pharyngitis . Future research may focus on improving the physico-chemical properties of the drug to enhance its bioavailability .
properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUTKULXVYHIJ-FJWTYUKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cefpodoxime Proxetil | |
CAS RN |
339528-86-8 | |
| Record name | delta-2-Cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELTA-2-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)
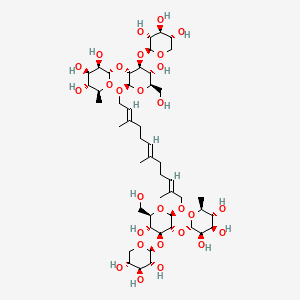
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/no-structure.png)
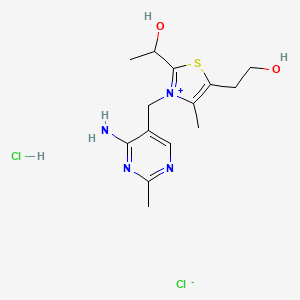
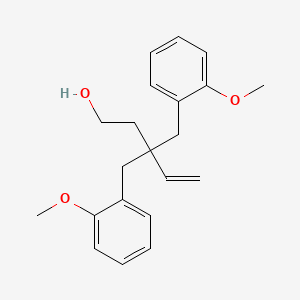
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)
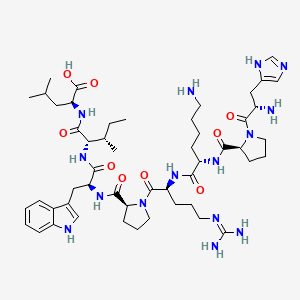
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)
